1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol
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Overview
Description
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol is an organic compound characterized by the presence of a p-tolyl group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol typically involves multi-step organic reactions. One common method includes the Williamson ether synthesis, where p-tolyl alcohol reacts with a series of ethylene glycol units under basic conditions to form the ether linkages . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ether oxygen acts as a leaving group.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol involves its interaction with molecular targets through its ether linkages and hydroxyl group. These functional groups can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules, influencing their activity and function . The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(p-Tolyl)-2,5,8,11-tetraoxahexadecan-16-ol: Similar structure but with fewer ether linkages.
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-one: Contains a ketone group instead of a hydroxyl group.
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol is unique due to its multiple ether linkages and the presence of a p-tolyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-17-2-4-18(5-3-17)16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h2-5,19H,6-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECUMGBUYIDFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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